1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz
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Overview
Description
1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz is a complex organic compound. It is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The compound features multiple tert-butyldimethylsilyl (TBDMS) groups, which are commonly used as protecting groups in organic synthesis to protect hydroxyl groups from unwanted reactions.
Preparation Methods
The synthesis of 1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Formation of the Oxazinone Ring: The oxazinone ring is formed through a cyclization reaction involving an amino group and a carbonyl group.
Introduction of the Cyclopropylethynyl Group: The cyclopropylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz undergoes various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid.
Scientific Research Applications
1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz involves its interaction with the reverse transcriptase enzyme of HIV-1. The compound binds to a specific site on the enzyme, inhibiting its activity and preventing the replication of the virus . The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .
Comparison with Similar Compounds
1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz can be compared with other similar compounds:
Delavirdine: Delavirdine is similar to Efavirenz in its mechanism of action but has different pharmacokinetic properties and side effects.
The uniqueness of this compound lies in its complex structure, which allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C20H33ClF3NO3Si2 |
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Molecular Weight |
484.1 g/mol |
IUPAC Name |
1-[2-amino-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-chlorophenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C20H33ClF3NO3Si2/c1-18(2,3)29(7,8)27-15-13(21)11-12(17(26)20(22,23)24)14(25)16(15)28-30(9,10)19(4,5)6/h11H,25H2,1-10H3 |
InChI Key |
LNKBJQQZJCBPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)N)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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